molecular formula C20H22N4O2S B6075718 N-{3-carbamoyl-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide

N-{3-carbamoyl-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6075718
M. Wt: 382.5 g/mol
InChI Key: PMQATAWQZWHJFU-UHFFFAOYSA-N
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Description

N-{3-carbamoyl-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a thiophene ring, a pyrazole ring, and a carboxamide group, making it an interesting subject for research in medicinal chemistry and material science.

Properties

IUPAC Name

N-[3-carbamoyl-5-methyl-4-(4-propan-2-ylphenyl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-11(2)13-5-7-14(8-6-13)16-12(3)27-20(17(16)18(21)25)23-19(26)15-9-10-22-24(15)4/h5-11H,1-4H3,(H2,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQATAWQZWHJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=CC=NN2C)C(=O)N)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-carbamoyl-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the pyrazole ring and the carboxamide group. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially altering the thiophene or pyrazole rings.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated compounds and strong bases or acids to facilitate the substitution process.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{3-carbamoyl-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

  • N-{3-carbamoyl-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
  • N-{3-carbamoyl-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}-1-methyl-1H-pyrazole-4-carboxamide
  • N-{3-carbamoyl-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}-1-methyl-1H-pyrazole-3-carboxamide

Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological activities or material properties compared to its analogs. The position of the carboxamide group and the substitution pattern on the thiophene and pyrazole rings can significantly influence its reactivity and interactions with molecular targets.

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